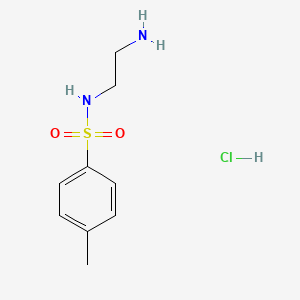

N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride

Description

N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a toluenesulfonamide group linked to an ethylenediamine backbone. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Its synthesis involves reacting ethylenediamine with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine), followed by recrystallization in ethanol to yield a white solid with a 63% efficiency .

Properties

IUPAC Name |

N-(2-aminoethyl)-4-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBBYHZLENSNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20228-51-7 | |

| Record name | N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

The specific interaction of N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride with its targets is currently unknown. It is known to be used in polymerization reactions, suggesting it may interact with other molecules to form polymers.

Biochemical Pathways

It is used in the synthesis of polymers for nucleic acid complexation and polyplex formation, indicating it may play a role in these biochemical processes.

Result of Action

As a monomer used in polymerization reactions, it likely contributes to the formation of complex structures such as polymers.

Action Environment

Biological Activity

N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride, commonly referred to as AEBSF (4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride), is a sulfonamide compound known for its diverse biological activities, particularly as a serine protease inhibitor. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

Target of Action

AEBSF primarily targets serine proteases, which are critical enzymes involved in numerous physiological processes, including blood coagulation, inflammation, and cell signaling. By inhibiting these enzymes, AEBSF can modulate various biological pathways.

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases. It covalently modifies the hydroxyl group of serine residues in the active site of these enzymes, effectively blocking their catalytic activity .

Biochemical Pathways

The inhibition of serine proteases by AEBSF impacts several biochemical pathways. Notably, it can inhibit the activation of sterol regulatory element-binding proteins (SREBP), which are essential for cholesterol metabolism.

Pharmacokinetics

AEBSF is water-soluble, enhancing its distribution throughout biological systems. Its stability at low pH levels makes it particularly useful in acidic environments, such as those found in certain tissues or during specific experimental conditions.

Biological Effects

Cellular Effects

AEBSF has been shown to exhibit various cellular effects. For instance, it inhibits respiratory syncytial virus (RSV) infection by interfering with viral replication mechanisms. Additionally, it has been reported to attenuate inflammation in animal models, such as reducing ovalbumin-induced airway inflammation in mice.

Dosage Effects

The biological effects of AEBSF vary with dosage. In studies involving animal models, different concentrations have demonstrated varying efficacy in modulating inflammatory responses and other biological activities.

Applications in Research and Medicine

AEBSF has a wide range of applications across different scientific fields:

- Chemistry : Utilized as a reagent in organic synthesis and as a catalyst in various chemical reactions.

- Biology : Employed in studies of enzyme kinetics and protein interactions.

- Medicine : Potential therapeutic applications include treatment for diseases associated with protease activity, such as certain cancers and viral infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of AEBSF:

- Inhibition of Serine Proteases : Research indicates that AEBSF effectively inhibits several key serine proteases, including chymotrypsin and trypsin, demonstrating its potential utility in therapeutic contexts where protease activity is detrimental .

- Antiviral Activity : AEBSF has shown promise in inhibiting RSV infection in vitro, suggesting potential applications in antiviral therapies.

- Inflammation Modulation : In mouse models, AEBSF has been effective in reducing inflammation associated with allergic responses, indicating its role as an anti-inflammatory agent.

Data Summary

The following table summarizes key findings related to the biological activity of AEBSF:

| Study Focus | Findings | Reference |

|---|---|---|

| Serine Protease Inhibition | Irreversible inhibition of chymotrypsin and trypsin | |

| Antiviral Activity | Inhibition of RSV infection | |

| Inflammation Modulation | Attenuation of ovalbumin-induced airway inflammation in mice | |

| Pharmacokinetics | Water-soluble; stable at low pH; effective distribution throughout the body |

Comparison with Similar Compounds

Structural Variations in Sulfonamide Derivatives

The compound shares structural homology with other N-(2-aminoethyl) sulfonamides but differs in substituents on the aromatic ring and functional groups. Key comparisons include:

Key Observations :

Comparison with Benzamide Derivatives

Benzamide analogs with the N-(2-aminoethyl) backbone exhibit distinct pharmacological profiles:

Preparation Methods

Direct Synthesis via Sulfonyl Chloride and Ethylenediamine

The most common and straightforward method to prepare N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride involves the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2-aminoethylamine (ethylenediamine). This method is well-documented and proceeds under mild conditions.

- 4-Methylbenzenesulfonyl chloride is dissolved in an appropriate solvent such as dichloromethane or tetrahydrofuran.

- 2-Aminoethylamine is added dropwise to the stirred solution at low temperature (0–5 °C) to control the exothermic reaction.

- A base such as potassium carbonate or triethylamine is often added to neutralize the hydrochloric acid formed and drive the reaction forward.

- The reaction mixture is stirred at room temperature for several hours (typically 12–24 hours) to ensure complete conversion.

- After reaction completion, the mixture is acidified with hydrochloric acid to precipitate the hydrochloride salt of the sulfonamide.

- The product is isolated by filtration or extraction, washed, and dried.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF | Aprotic solvents preferred |

| Temperature | 0–5 °C (addition), then RT | Controls reaction rate and selectivity |

| Base | K2CO3, Et3N | Neutralizes HCl byproduct |

| Reaction time | 12–24 hours | Ensures full conversion |

| Product isolation | Acidification with HCl, filtration | Forms hydrochloride salt |

| Yield | High (typically >80%) | Depends on purity of reagents |

This method is exemplified in the synthesis of related sulfonamides, such as N-allyl-4-methylbenzenesulfonamide, where the sulfonyl chloride reacts with primary amines under similar conditions, yielding high purity products suitable for further functionalization.

Boc Protection and Further Functionalization

In some synthetic routes, the amino group of N-(2-aminoethyl)-4-methylbenzenesulfonamide is protected using tert-butyloxycarbonyl (Boc) groups to facilitate subsequent reactions or purifications.

- N-(2-aminoethyl)-4-methylbenzenesulfonamide is dissolved in dichloromethane at 0 °C.

- Di-tert-butyl dicarbonate (Boc2O) and triethylamine are added to the solution.

- The mixture is stirred at room temperature for 1.5 to 2 hours.

- The reaction mixture is washed with water to remove inorganic salts.

- The organic layer is dried, filtered, and concentrated.

- Purification by silica gel chromatography yields the Boc-protected sulfonamide.

This approach allows selective derivatization and is useful in complex synthetic sequences.

Industrial Scale Synthesis Considerations

Patents and industrial processes highlight the importance of controlling reaction parameters such as temperature, pH, and solvent choice to optimize yield and purity. The use of activated carbon for purification and vacuum drying at controlled temperatures (30–50 °C) are common post-synthesis steps to ensure product quality.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonyl chloride + ethylenediamine | 4-Methylbenzenesulfonyl chloride + 2-aminoethylamine | 0–5 °C addition, RT stirring, basic medium, acidification | Simple, high yield, scalable | Requires careful pH control |

| Boc Protection | N-(2-aminoethyl)-4-methylbenzenesulfonamide + Boc2O | 0 °C to RT, Et3N base, organic solvent | Enables further derivatization | Additional purification step |

| Multi-step one-pot hydrogenation | Nitrobenzenesulfonamide derivatives | Catalytic hydrogenation, diazotization, reduction, condensation | Efficient, minimal waste | Complex, specialized equipment |

Research Findings and Analytical Data

- Mass spectrometry (EI, 70 eV) confirms molecular ions and fragment patterns consistent with sulfonamide structures.

- Crystallographic studies of related sulfonamides confirm expected bond lengths and tetrahedral geometry around sulfur atoms, supporting structural assignments.

- Reaction yields typically exceed 75–80%, with high purity confirmed by NMR and chromatographic methods.

Q & A

Q. What are the recommended synthetic routes for N-(2-aminoethyl)-4-methylbenzenesulfonamide hydrochloride, and how can purity be optimized?

The synthesis typically involves sulfonylation of 4-methylbenzenesulfonyl chloride with ethylenediamine derivatives under controlled pH (8–9) and temperature (0–5°C). Key steps include:

- Aminoethylation : Reacting 4-methylbenzenesulfonyl chloride with ethylenediamine in dichloromethane, followed by HCl neutralization .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%).

- Characterization : Use NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .

Q. Which analytical techniques are critical for confirming the identity of this compound?

- NMR Spectroscopy : ¹H NMR peaks at δ 2.45 (s, 3H, CH₃), δ 3.10–3.30 (m, 4H, NH₂CH₂CH₂), and δ 7.30–7.70 (m, 4H, aromatic protons) confirm the sulfonamide backbone .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 215.28 .

- IR Spectroscopy : Peaks at 1346 cm⁻¹ (S=O asymmetric stretch) and 1157 cm⁻¹ (S=O symmetric stretch) validate the sulfonamide group .

Q. How should researchers handle stability and storage of this compound?

- Storage : Store in argon-purged containers at 2–8°C to prevent hydrolysis or oxidation .

- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Degradation products include hydrolyzed sulfonic acid derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its carbonic anhydrase inhibitory activity?

- Substituent Variation : Modify the aminoethyl group (e.g., cyclopropyl or benzyl derivatives) to assess steric/electronic effects on enzyme binding .

- Activity Assays : Measure IC₅₀ using stopped-flow CO₂ hydration assays with human carbonic anhydrase isoforms (e.g., CA II, IX) .

- Data Analysis : Correlate inhibition potency with substituent hydrophobicity (logP) using Hansch analysis.

| Substituent (R) | IC₅₀ (nM) CA II | logP |

|---|---|---|

| H (parent) | 12.4 | 1.2 |

| Cyclopropyl | 8.7 | 1.8 |

| Benzyl | 25.9 | 2.5 |

Q. What experimental strategies resolve contradictions in spectral data during characterization?

- Orthogonal Techniques : Combine 2D NMR (COSY, HSQC) with high-resolution MS to distinguish between structural isomers or impurities .

- Crystallography : Single-crystal X-ray diffraction (e.g., as in related sulfonamide structures ) provides unambiguous conformation.

- Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the sulfonamide group .

Q. How can researchers design assays to assess selectivity against off-target enzymes?

- Panel Screening : Test inhibition against a panel of serine proteases (e.g., trypsin, chymotrypsin) and metalloenzymes (e.g., angiotensin-converting enzyme) .

- Molecular Docking : Simulate binding to carbonic anhydrase isoforms (CA II vs. CA IX) using AutoDock Vina to predict selectivity .

- Kinetic Analysis : Compare Kᵢ values under varying pH (6.5–8.0) to exploit active-site differences .

Q. What are the methodological considerations for studying its pharmacokinetics in vitro?

- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp < 1×10⁻⁶ cm/s indicates poor bioavailability) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

- Plasma Protein Binding : Employ equilibrium dialysis (pH 7.4) to measure unbound fraction; >90% binding suggests limited tissue distribution .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

- QC Protocols : Implement strict HPLC purity thresholds (>98%) and NMR conformity checks for each batch .

- Bioactivity Normalization : Express IC₅₀ values relative to a reference inhibitor (e.g., acetazolamide for carbonic anhydrase) to control for assay variability .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to confirm activity differences are significant (p < 0.05) .

Q. What computational tools are recommended for modeling its interactions with biological targets?

- Molecular Dynamics (MD) : Simulate binding poses in GROMACS with AMBER force fields to assess stability over 100 ns trajectories .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict potency changes .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.